molecular formula C12H13N3O2 B8350592 2-[(6-Methoxypyrazin-2-ylamino)methyl]phenol

2-[(6-Methoxypyrazin-2-ylamino)methyl]phenol

Cat. No. B8350592
M. Wt: 231.25 g/mol
InChI Key: WEOSIZHXPFPKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09050266B2

Procedure details

Introduced into a microwave tube are 363 mg (1.29 mmol) of 2-[(6-bromopyrazin-2-ylamino)methyl]phenol, prepared as described previously in Example 12, to which 3 ml of methanol and 103 mg (2.58 mmol, 2 eq) of sodium hydroxide are added. The reaction mixture is then heated for 30 mins in a microwave oven at 150° C. and is then diluted with 50 ml of ethyl acetate. The mixture is neutralized with an ammonium chloride solution to pH=7, decanted and the organic phase is washed twice with 50 ml of water. The organic phase is dried over magnesium sulphate, filtered, and concentrated to dryness. The residue is purified by chromatography over silica with, as eluent, heptane/ethyl acetate (7/3). 2-[(6-Methoxypyrazin-2-ylamino)methyl]phenol is obtained in the form of a white solid.
Quantity
363 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
103 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[OH:16])[CH:5]=[N:4][CH:3]=1.[CH3:17][OH:18].[OH-].[Na+].[Cl-].[NH4+]>C(OCC)(=O)C>[CH3:17][O:18][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[OH:16])[CH:5]=[N:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
363 mg
Type
reactant
Smiles
BrC1=CN=CC(=N1)NCC1=C(C=CC=C1)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
103 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Introduced into a microwave tube
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
the organic phase is washed twice with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography over silica with, as eluent

Outcomes

Product
Name
Type
product
Smiles
COC1=CN=CC(=N1)NCC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.